1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid is a compound with the molecular formula C12H17NO4S2 and a molecular weight of 303.4 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dimethylthienyl moiety.
Preparation Methods
The synthesis of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves several steps:
Formation of the Dimethylthienyl Moiety: The starting material, 2,5-dimethylthiophene, undergoes sulfonation to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling Reaction: The dimethylthienyl sulfonyl group is then coupled with the piperidine ring, typically using reagents like coupling agents under controlled conditions.
Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it serves as a reference compound in drug discovery and development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, influencing their structure and function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity. These interactions can affect various biological processes, making the compound valuable in research applications .
Comparison with Similar Compounds
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-2-carboxylic acid: Another structural isomer with the carboxylic acid group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in scientific research applications .
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-8-7-11(9(2)18-8)19(16,17)13-5-3-10(4-6-13)12(14)15/h7,10H,3-6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXVAWMZLHJQNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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